Macrophylline

説明

This compound has been reported in Rauvolfia caffra with data available.

Structure

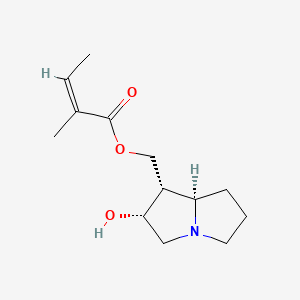

2D Structure

3D Structure

特性

IUPAC Name |

[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZCTOQMFLAKLI-CSZIUDOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C2CCCN2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128848 | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-97-0 | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macrophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Macrophylline: A Technical Guide to Its Discovery, Isolation, and Biological Activity from Alstonia macrophylla

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonia macrophylla, a plant rich in diverse indole alkaloids, has emerged as a significant source of novel bioactive compounds. Among these, the macroline alkaloid villalstonine stands out for its potent cytotoxic and multidrug resistance reversal properties. This technical guide provides an in-depth overview of the discovery and isolation of villalstonine as a representative "macrophylline" from A. macrophylla. It details a comprehensive experimental protocol for its extraction and purification, summarizes key quantitative data on its biological activity, and elucidates its mechanism of action, including the signaling pathways involved in apoptosis induction. This document serves as a valuable resource for researchers engaged in natural product chemistry, oncology, and the development of novel therapeutic agents.

Discovery and Significance

The genus Alstonia is a well-established source of structurally complex and biologically active indole alkaloids. Alstonia macrophylla Wall. ex G. Don, in particular, is a repository of a wide array of alkaloids, including those of the macroline, ajmaline, sarpagine, and akuammiline types. While the term "this compound" is not attributed to a single, specific compound, it is representative of the unique macroline alkaloids found within this plant.

A pivotal discovery in the exploration of A. macrophylla's chemical constituents was the identification of the bisindole alkaloid villalstonine . This compound has garnered significant attention due to its pronounced cytotoxic effects against various cancer cell lines. Further investigations have revealed its potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. These findings underscore the therapeutic potential of villalstonine and other related "macrophyllines" from A. macrophylla as leads for novel anticancer drug development.

Experimental Protocols: Isolation of Villalstonine

The following protocol outlines a detailed methodology for the isolation and purification of villalstonine from the plant material of Alstonia macrophylla. This procedure is based on established phytochemical techniques for alkaloid extraction and purification.

Plant Material Collection and Preparation

-

Collection: The leaves, stem bark, and root bark of Alstonia macrophylla are collected.

-

Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

This phase employs a classic acid-base extraction method to selectively isolate the alkaloidal fraction.

Chromatographic Purification of Villalstonine

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate villalstonine.

-

Column Chromatography (CC):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane, ethyl acetate, and methanol.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel GF254.

-

Mobile Phase: A solvent system optimized from the CC, such as chloroform:methanol (e.g., 95:5 v/v).

-

Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.

-

Isolation: The band corresponding to villalstonine is scraped off, and the compound is eluted with a suitable solvent (e.g., a mixture of dichloromethane and methanol).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically used for final purification.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is employed.

-

Detection: UV detection at a wavelength determined from the UV spectrum of villalstonine.

-

Structure Elucidation

The structure of the isolated villalstonine is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.

-

X-ray Crystallography: To provide unambiguous proof of the three-dimensional structure.

Quantitative Data on Biological Activity

The cytotoxic activity of villalstonine and crude extracts of A. macrophylla has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |

| Villalstonine | MOR-P | Adenocarcinoma (Lung) | < 5 µM | [1] |

| COR-L23 | Large Cell Carcinoma (Lung) | < 5 µM | [1] | |

| A. macrophylla Bark Extract | MCF-7 | Breast Adenocarcinoma | 6.34 µg/mL | [2][3] |

| H69PR | Small Cell Lung Cancer | 7.05 µg/mL | [2][3] | |

| HT-29 | Colorectal Adenocarcinoma | 9.10 µg/mL | [2][3] | |

| THP-1 | Acute Monocytic Leukemia | 67.22 µg/mL | [2][3] |

Note: The activity of crude extracts reflects the combined effect of multiple constituents.

Mechanism of Action: Induction of Apoptosis

Villalstonine exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways. The proposed mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by cellular stress and converges on the mitochondria.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors.

Role of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in villalstonine-induced apoptosis. The activation of specific MAPK cascades, such as JNK and p38, can promote apoptosis by phosphorylating and regulating the activity of Bcl-2 family proteins and other downstream targets.

Conclusion and Future Directions

"Macrophyllines," exemplified by the potent bisindole alkaloid villalstonine from Alstonia macrophylla, represent a promising class of natural products for the development of novel anticancer therapeutics. The detailed protocols for their isolation and the elucidation of their mechanisms of action provide a solid foundation for further research. Future studies should focus on:

-

Lead Optimization: Semisynthetic modification of the villalstonine scaffold to improve its therapeutic index.

-

In Vivo Studies: Evaluation of the efficacy and safety of villalstonine in preclinical animal models of cancer.

-

Target Identification: Precise identification of the molecular targets of villalstonine to further unravel its mechanism of action.

-

Synergistic Studies: Investigation of the potential for combination therapies with existing chemotherapeutic agents to overcome drug resistance.

The continued exploration of the rich chemical diversity of Alstonia macrophylla is likely to yield further novel compounds with significant therapeutic potential.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Macrophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophylline, a prominent member of the vobasine-type monoterpenoid indole alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and metabolic engineering. This document details the primary plant species known to produce this compound, presents available quantitative data on its occurrence, and elucidates the intricate biosynthetic pathway responsible for its formation. Furthermore, it offers detailed experimental methodologies for the extraction, isolation, purification, and characterization of this complex natural product.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. This family is renowned for its rich diversity of bioactive alkaloids.

Primary Plant Source: Alstonia macrophylla

The principal natural source of this compound is the plant Alstonia macrophylla, a large tree native to Southeast Asia. Various parts of this plant, including the leaves, stem bark, and roots, have been reported to contain a complex mixture of indole alkaloids, with this compound being a significant constituent[1][2]. The concentration of this compound can vary depending on the geographical location, age of the plant, and the specific plant part being analyzed.

Other Alstonia Species

Besides Alstonia macrophylla, this compound and its structural analogs have been isolated from other species of the Alstonia genus, such as Alstonia scholaris[1]. While A. scholaris is also a rich source of indole alkaloids, the relative abundance of this compound may differ from that in A. macrophylla.

Fungal Endophytes

Recent research has indicated that endophytic fungi residing within the tissues of medicinal plants can also be a source of bioactive secondary metabolites, including alkaloids. While specific studies confirming this compound production by endophytic fungi of Alstonia species are still emerging, this remains a promising area of investigation for novel sources of this valuable compound.

Quantitative Data on this compound Content

The quantification of this compound in its natural sources is crucial for sustainable sourcing and for the development of standardized herbal preparations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative analysis of this compound in plant extracts[3][4][5][6].

| Plant Species | Plant Part | Method of Analysis | This compound Content/Yield | Reference |

| Alstonia macrophylla | Leaves | HPLC | Data not consistently reported in literature; yields of mixed alkaloids are often provided. | [7] |

| Alstonia macrophylla | Stem Bark | Column Chromatography, HPLC | Isolated as one of several alkaloids; specific yield percentages are variable and not always reported. | [8][9] |

| Alstonia scholaris | Leaves | Chromatographic methods | Present as a constituent among a complex mixture of indole alkaloids. | [1] |

Note: The available literature often reports the isolation of a wide array of alkaloids from Alstonia species without specifying the exact yield of each compound, including this compound. Further targeted quantitative studies are required to establish a more precise understanding of this compound concentration in different plant tissues.

Biosynthesis of this compound

This compound belongs to the vobasine class of monoterpenoid indole alkaloids (MIAs). Its biosynthesis is a complex enzymatic process that originates from primary metabolites. The pathway involves the convergence of the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which provides the monoterpenoid precursor, secologanin[10].

The key steps in the biosynthesis of this compound are as follows:

-

Formation of Strictosidine: The biosynthesis of all MIAs begins with the condensation of tryptamine (derived from tryptophan) and secologanin, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine[11].

-

Deglycosylation: Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) to yield an unstable aglycone.

-

Rearrangement and Cyclization: The aglycone undergoes a series of rearrangements and cyclizations to form the sarpagan-type skeleton. This critical step is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase, which forms the characteristic C-5/C-16 bond of the sarpagan bridge[11][12][13].

-

Formation of Polyneuridine Aldehyde: Further enzymatic transformations lead to the formation of polyneuridine aldehyde.

-

Conversion to Vellosimine: The enzyme Polyneuridine Aldehyde Esterase (PNAE) converts polyneuridine aldehyde into 16-epi-vellosimine, which then epimerizes to vellosimine[11].

-

Reduction to 10-Deoxysarpagine: Vellosimine Reductase (VeR) , an NADPH-dependent enzyme, reduces vellosimine to 10-deoxysarpagine[11].

-

Hydroxylation to Sarpagine: Deoxysarpagine Hydroxylase (DH) , another cytochrome P450-dependent monooxygenase, hydroxylates 10-deoxysarpagine to form sarpagine[11].

-

Formation of Vobasine Skeleton: The sarpagan skeleton can be further modified to yield the vobasine skeleton. While the precise enzymatic steps leading from the sarpagan to the vobasine scaffold are still under investigation, it is understood to involve further enzymatic modifications.

-

Final Steps to this compound: The final steps in the biosynthesis of this compound from the vobasine precursor likely involve specific hydroxylations and other modifications catalyzed by yet-to-be-fully-characterized enzymes.

Experimental Protocols

Extraction of this compound from Alstonia macrophylla

A general procedure for the extraction of alkaloids from Alstonia macrophylla is as follows:

-

Plant Material Preparation: Dried and powdered plant material (e.g., leaves or stem bark) is used as the starting material.

-

Maceration: The powdered plant material is macerated with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the acidic aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents. The alkaloids are then extracted into a non-polar organic solvent (e.g., dichloromethane or chloroform).

-

Drying and Concentration: The organic layer containing the alkaloids is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.

Isolation and Purification of this compound

The crude alkaloid mixture is a complex blend of various compounds. The isolation and purification of this compound are typically achieved using chromatographic techniques.

Column chromatography is a primary method for the initial fractionation of the crude alkaloid mixture[14][15][16][17].

-

Stationary Phase: Silica gel is the most commonly used stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is employed to elute the compounds based on their polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the polarity by adding a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

For final purification to obtain high-purity this compound, preparative HPLC is often employed[3][4][5][6][18].

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient elution is often necessary to achieve optimal separation.

-

Detection: A UV detector is used to monitor the elution of the compounds. The wavelength for detection is chosen based on the UV absorbance maximum of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Characterization

The structure of the isolated this compound is elucidated and confirmed using a combination of spectroscopic techniques.

1H-NMR and 13C-NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Key Observations/Chemical Shifts (δ ppm) |

| 1H-NMR | Aromatic protons, olefinic protons, methoxy group protons, and aliphatic protons characteristic of the vobasine skeleton. |

| 13C-NMR | Carbon signals corresponding to the indole ring, carbonyl group, and the complex polycyclic structure. |

Note: Specific chemical shift values can vary slightly depending on the solvent used for analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, which helps in confirming its molecular formula.

IR spectroscopy provides information about the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.

Conclusion

This compound stands out as a significant monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. This technical guide has provided a detailed overview of its natural sources, with a primary focus on Alstonia macrophylla, and has summarized the current understanding of its intricate biosynthetic pathway. The experimental protocols outlined for its extraction, isolation, and characterization offer a practical framework for researchers in the field. Further investigations into the quantitative analysis of this compound in various plant sources and the complete elucidation of its biosynthetic pathway at the enzymatic level will be crucial for its sustainable production and potential therapeutic applications. The methodologies and data presented herein are intended to facilitate and inspire future research and development efforts centered on this fascinating natural product.

References

- 1. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaloids from the stem-bark of Alstonia macrophylla [agris.fao.org]

- 10. imperial.ac.uk [imperial.ac.uk]

- 11. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

The Anticancer Potential of Macrosphelides: A Technical Guide for Researchers

An In-depth Examination of the Biological Activity of Macrosphelides in Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.

Abstract

Macrosphelides, a class of 16-membered macrolides, have emerged as a promising area of anticancer research. Initially identified as inhibitors of cell-cell adhesion, subsequent studies have revealed their cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activity of macrosphelides, with a focus on their effects on cancer cells. We present a compilation of quantitative data on their cytotoxicity, detailed methodologies for key experimental assays, and a visual representation of the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing class of natural products.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in biomedical research. Natural products have historically been a rich source of inspiration for the development of new therapeutics. Macrosphelides, first isolated from the fungus Microsphaeropsis sp., represent a class of macrolides that have demonstrated a variety of biological activities, including anti-adhesion, immunosuppressive, and, most notably, anticancer properties.[1] This guide will delve into the specifics of their anticancer effects, providing a technical foundation for scientists working to harness their therapeutic potential.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of various macrosphelides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the available IC50 values for Macrosphelide A (MSPA) and other derivatives.

Table 1: Cytotoxicity of Macrosphelide A (MSPA) in Human Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 |

| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 |

| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 |

| THLE-3 | Normal Liver Epithelial | 12.5 | 96 | 78.2 |

| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 |

| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 |

Data extracted from a study demonstrating the selective cytotoxic effect of MSPA on cancer cells compared to non-cancer cells.[2]

Table 2: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells

| Compound | Concentration (µM) | Apoptotic Cells (%) |

| Diketo-MS 15 | 1 | >10 |

| MS-Epothilone Hybrid 60 | 1 | 4-5 |

| MSA 1 | 10 | <1 |

| MSB 2 | 1 | <1 |

| C9-Epothilone Hybrid | 1 | <1 |

This table provides a qualitative comparison of the apoptosis-inducing activity of different macrosphelide derivatives. The data is based on the fraction of apoptotic cells as determined by flow cytometry.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to assess the biological activity of macrosphelides.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the macrosphelide compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the macrosphelide compound at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide to the cell suspension.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanism of Action

Macrosphelides appear to exert their anticancer effects through the induction of apoptosis, involving both the intrinsic and extrinsic signaling pathways. Furthermore, recent evidence suggests that Macrosphelide A (MSPA) may also target key enzymes involved in cancer cell metabolism.

Induction of Apoptosis

Studies have shown that certain macrosphelide derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.[3]

One study on a macrosphelide-epothilone hybrid (MSt-2) in human lymphoma U937 cells revealed the following key events:[3]

-

ROS Generation: A rapid increase in intracellular ROS levels.

-

JNK Activation: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Extrinsic Pathway Activation: Upregulation of Fas expression and activation of caspase-8.

-

Intrinsic Pathway Engagement: Cleavage of Bid, a Bcl-2 family protein, which links the extrinsic and intrinsic apoptotic pathways.

The diagram below illustrates the proposed apoptotic signaling pathway induced by macrosphelides.

Targeting Cancer Metabolism

A recent study has shed light on an alternative mechanism of action for Macrosphelide A (MSPA), suggesting its ability to target the metabolic reprogramming often observed in cancer cells, known as the Warburg effect. This study identified three key metabolic enzymes as direct targets of MSPA:[2][4]

-

Enolase 1 (ENO1)

-

Aldolase A (ALDOA)

-

Fumarate Hydratase (FH)

By inhibiting these enzymes, MSPA can disrupt glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.

The following diagram illustrates the experimental workflow used to identify these protein targets.

Conclusion and Future Directions

Macrosphelides represent a promising class of natural products with demonstrated anticancer activity. Their ability to induce apoptosis through multiple signaling pathways and potentially target cancer cell metabolism makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a foundation for researchers to build upon.

Future research should focus on:

-

Expanding the quantitative dataset: Determining the IC50 values of a wider range of macrosphelide derivatives in a broader panel of cancer cell lines.

-

Elucidating detailed molecular mechanisms: Further investigating the specific downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in macrosphelide-induced apoptosis.

-

In vivo studies: Evaluating the efficacy and safety of promising macrosphelide candidates in preclinical animal models of cancer.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues to optimize potency and selectivity.

By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of macrosphelides in the fight against cancer.

References

- 1. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Macrophylline: A Technical Guide

Disclaimer: Initial research indicates that "Macrophylline" may be a less common term or a potential misspelling for "Doxofylline." The available scientific literature predominantly focuses on Doxofylline, a methylxanthine derivative with bronchodilator and anti-inflammatory properties. This document will proceed under the assumption that the query pertains to Doxofylline and will synthesize the available data on its mechanism of action.

Executive Summary

Doxofylline, a next-generation xanthine derivative, represents a significant advancement in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile is distinct from that of traditional xanthines like theophylline, offering a comparable therapeutic efficacy with a markedly improved safety profile. This guide delves into the core mechanisms of action of Doxofylline, presenting a comprehensive overview of its molecular interactions, signaling pathways, and anti-inflammatory effects. Through a synthesis of preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a detailed understanding of Doxofylline's therapeutic rationale.

Core Mechanisms of Action

The therapeutic effects of Doxofylline are primarily attributed to two distinct molecular mechanisms: bronchodilation and anti-inflammatory activity. Unlike its predecessor, theophylline, Doxofylline's actions are not mediated by significant inhibition of phosphodiesterase (PDE) enzymes at therapeutic concentrations or by antagonism of adenosine receptors, which is thought to contribute to its improved side-effect profile.[1][2][3]

Bronchodilation: Interaction with β2-Adrenoceptors

The primary mechanism underlying Doxofylline-induced bronchodilation involves its interaction with β2-adrenoceptors on airway smooth muscle cells.[1] This interaction leads to the relaxation of these muscles and a subsequent widening of the airways, facilitating easier breathing.

The proposed signaling pathway for Doxofylline-mediated bronchodilation is as follows:

Anti-Inflammatory Effects

Doxofylline exhibits significant anti-inflammatory properties, which are crucial for the management of chronic inflammatory airway diseases. These effects are mediated through the modulation of leukocyte activity and the reduction of pro-inflammatory cytokine release.

Preclinical studies have demonstrated that Doxofylline can inhibit the recruitment of neutrophils to the lungs in response to inflammatory stimuli. This is achieved by reducing leukocyte adhesion to the vascular endothelium and their subsequent transmigration into the lung tissue.

Doxofylline has been shown to decrease the release of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the airways.

The proposed workflow for Doxofylline's anti-inflammatory action is as follows:

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of Doxofylline.

Table 1: Effect of Doxofylline on LPS-Induced Neutrophil Recruitment in Mouse Lung

| Treatment Group | Dose (mg/kg) | Neutrophil Count (x10^4 cells/ml) |

| LPS | - | 208.4 ± 14.5 |

| Doxofylline + LPS | 0.3 | 105.3 ± 10.7 |

| Doxofylline + LPS | 1 | 106.2 ± 4.8 |

Table 2: Effect of Doxofylline on LPS-Induced Cytokine Release in Mouse BALF

| Treatment Group | Dose (mg/kg) | IL-6 (pg/ml) | TNF-α (pg/ml) |

| LPS | - | 1255.6 ± 143.9 | - |

| Doxofylline + LPS | 0.3 | 823.2 ± 102.3 | - |

| Doxofylline + LPS | 1 | 527.7 ± 182.9 | - |

Table 3: Effect of Doxofylline on Leukocyte Adhesion and Transmigration

| Parameter | Treatment Group | Value |

| Leukocyte Adhesion (cells/100µm/15s) | LPS | 5.9 ± 2.4 |

| Doxofylline (0.3 mg/kg) + LPS | 1.78 ± 0.87 | |

| Leukocyte Transmigration (cells/100µm²) | LPS | 9.3 ± 3.5 |

| Doxofylline (0.3 mg/kg) + LPS | 3.1 ± 1.87 |

Table 4: Phosphodiesterase (PDE) and Adenosine Receptor Activity of Doxofylline

| Target | Activity | Concentration |

| Most PDE Isoforms | No significant inhibition | Therapeutic concentrations |

| PDE2A1 | Inhibition | High concentrations (10⁻⁴ M) |

| Adenosine A1, A2A, A2B Receptors | Low affinity (Antagonism) | Ki > 100 µM |

Detailed Experimental Protocols

In Vivo Mouse Model of LPS-Induced Lung Inflammation

This protocol describes the methodology used to assess the anti-inflammatory effects of Doxofylline in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).

Materials:

-

Male BALB/c mice

-

Doxofylline

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Anesthetic agent

-

Bronchoalveolar lavage (BAL) equipment

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Doxofylline Administration: Administer Doxofylline (at desired doses, e.g., 0.3 and 1 mg/kg) or vehicle control via intraperitoneal injection.

-

LPS Challenge: After a specified pretreatment time with Doxofylline, induce lung inflammation by intranasal instillation of LPS (e.g., 10 µg in 50 µl of PBS) under light anesthesia.

-

Sample Collection: At a predetermined time point post-LPS challenge (e.g., 24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of PBS into the lungs via a tracheal cannula.

-

Cell Counting and Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet. Analyze the supernatant for cytokine levels (IL-6, TNF-α) using ELISA.

Intravital Microscopy for Leukocyte Adhesion and Transmigration

This protocol outlines the procedure for visualizing and quantifying leukocyte-endothelial interactions in real-time within the microvasculature of living mice.

Materials:

-

Male BALB/c mice

-

Doxofylline

-

Lipopolysaccharide (LPS)

-

Fluorescently labeled antibodies for leukocytes (e.g., Rhodamine 6G)

-

Intravital microscope equipped with a fluorescent light source and a high-speed camera

-

Surgical instruments for exposing the tissue of interest (e.g., cremaster muscle or trachea)

Procedure:

-

Animal Preparation and Treatment: Prepare and treat the mice with Doxofylline and LPS as described in the lung inflammation model.

-

Anesthesia and Surgery: Anesthetize the mouse and perform a surgical procedure to expose the microcirculation of the tissue of interest (e.g., exteriorize the cremaster muscle or expose the tracheal microvasculature).

-

Fluorescent Labeling: Administer a fluorescent dye intravenously to label circulating leukocytes.

-

Microscopic Observation: Position the animal on the microscope stage and observe the prepared tissue under the intravital microscope.

-

Image Acquisition: Record video sequences of the microcirculation at selected sites.

-

Data Analysis: Analyze the recorded videos to quantify the number of rolling, adherent, and transmigrated leukocytes within the observed vessels. Adherent cells are typically defined as those that remain stationary for a set period (e.g., 30 seconds).

The logical workflow for these experimental protocols can be visualized as follows:

Conclusion

Doxofylline's mechanism of action is multifaceted, combining effective bronchodilation through β2-adrenoceptor interaction with significant anti-inflammatory properties. Its distinct pharmacological profile, characterized by a lack of significant PDE inhibition and adenosine receptor antagonism at therapeutic doses, underpins its favorable safety profile compared to older xanthines. The data presented in this guide highlight the molecular basis for Doxofylline's clinical efficacy and provide a solid foundation for further research and development in the field of respiratory medicine. The detailed experimental protocols offer a practical framework for scientists seeking to investigate the properties of this and similar compounds.

References

The Structural Elucidation of Macrophylline: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

The determination of the precise chemical structure of a novel natural product is a critical step in drug discovery and development. This guide provides an in-depth overview of the modern spectroscopic techniques used for the structural elucidation of "Macrophylline," a hypothetical natural product. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together its molecular architecture, from determining the molecular formula to establishing stereochemistry.

Mass Spectrometry Analysis: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is fundamental in establishing the elemental composition of a new compound. For this compound, Electrospray Ionization (ESI) was used, which is a soft ionization technique that typically leaves the molecule intact, providing the mass of the molecular ion.

Experimental Protocol: HRMS Analysis

A sample of purified this compound was dissolved in methanol to a concentration of 1 mg/mL. The solution was then infused into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source. The analysis was performed in positive ion mode, and the data was acquired over a mass range of m/z 100-1000.

The HRMS data provided the exact mass of the protonated molecular ion [M+H]⁺, which was used to determine the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 317.1698 | 317.1705 | -2.2 | C₁₈H₂₄O₅ |

Further fragmentation analysis (MS/MS) of the parent ion (m/z 317.17) was performed to gain insights into the structural fragments of this compound.

Table 2: Key MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |

| 317.17 | 299.16 | 18.01 | Loss of H₂O |

| 317.17 | 259.15 | 58.02 | Loss of C₃H₆O (acetone) |

| 317.17 | 193.09 | 124.08 | Retro-Diels-Alder fragmentation |

| 317.17 | 165.05 | 152.12 | Cleavage of the ester linkage |

NMR Spectroscopy: Assembling the Molecular Puzzle

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments were conducted to elucidate the structure of this compound.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (δH 7.26 and δC 77.16).

1D NMR Data

¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR indicates the number of unique carbon atoms.

Table 3: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 5.85 | dd | 10.5, 2.0 | 1H |

| 2 | 6.20 | d | 10.5 | 1H |

| 4 | 4.10 | t | 7.0 | 1H |

| 5a | 1.85 | m | 1H | |

| 5b | 2.10 | m | 1H | |

| 6a | 2.25 | m | 1H | |

| 6b | 2.40 | m | 1H | |

| 8 | 3.80 | s | 3H | |

| 10 | 1.25 | s | 3H | |

| 11 | 1.30 | s | 3H | |

| 1' | 7.50 | d | 8.5 | 2H |

| 2' | 6.90 | d | 8.5 | 2H |

| OMe | 3.90 | s | 3H | |

| OH | 5.50 | br s | 1H |

Table 4: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 128.5 |

| 2 | 135.2 |

| 3 | 165.8 |

| 4 | 78.9 |

| 5 | 35.4 |

| 6 | 38.1 |

| 7 | 205.3 |

| 8 | 51.2 |

| 9 | 45.6 |

| 10 | 25.8 |

| 11 | 28.1 |

| 1' | 130.5 |

| 2' | 114.3 |

| 3' | 160.2 |

| 4' | 122.1 |

| OMe | 55.4 |

| C=O (ester) | 170.1 |

2D NMR Data

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is key for connecting different fragments of the molecule.

Table 5: Key 2D NMR Correlations for this compound

| Proton(s) (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |

| 5.85 (H-1) | 6.20 (H-2) | 128.5 (C-1) | 135.2 (C-2), 165.8 (C-3), 78.9 (C-4) |

| 6.20 (H-2) | 5.85 (H-1) | 135.2 (C-2) | 128.5 (C-1), 165.8 (C-3), 78.9 (C-4) |

| 4.10 (H-4) | 1.85, 2.10 (H-5) | 78.9 (C-4) | 35.4 (C-5), 165.8 (C-3), 205.3 (C-7) |

| 3.80 (H-8) | - | 51.2 (C-8) | 205.3 (C-7), 45.6 (C-9), 38.1 (C-6) |

| 7.50 (H-1') | 6.90 (H-2') | 130.5 (C-1') | 114.3 (C-2'), 160.2 (C-3'), 122.1 (C-4'), 170.1 (C=O ester) |

| 3.90 (OMe) | - | 55.4 (OMe) | 160.2 (C-3') |

Workflow and Data Interpretation

The process of structure elucidation follows a logical workflow, from sample purification to the final structural assignment.

Caption: Experimental workflow for the structure elucidation of this compound.

The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build the final structure.

Caption: Logical relationships in the interpretation of spectroscopic data.

Conclusion

The combination of mass spectrometry and a suite of NMR experiments provides a powerful toolkit for the de novo structure elucidation of novel natural products. Through the systematic analysis of HRMS, MS/MS, 1D, and 2D NMR data, the planar structure of this compound was successfully determined. Further experiments, such as NOESY or ROESY, would be required to establish the relative stereochemistry of the molecule, completing the full structural assignment. This comprehensive approach is indispensable in the field of natural product chemistry and drug discovery.

An In-depth Technical Guide to the Pharmacology of Lathyrane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of lathyrane-type diterpenoids, a significant class of natural products primarily isolated from the Euphorbia genus. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, particularly in the realms of oncology and infectious disease. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes associated cellular pathways.

Core Pharmacological Activities

Lathyrane diterpenoids are characterized by a complex tricyclic 5/11/3-membered ring system. Their biological activities are diverse and include cytotoxic effects against various cancer cell lines, reversal of multidrug resistance (MDR), and anti-inflammatory properties.[1] The mechanism underlying these activities is multifaceted, involving the disruption of fundamental cellular processes.

Cytotoxicity and Anti-Cancer Effects:

Several lathyrane diterpenoids, often referred to as "Euphorbia factors," have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] For instance, Euphorbia factor L9 has shown potent cytotoxicity, while Euphorbia factor L2 exhibited selectivity against the KB-VIN multidrug-resistant cancer cell line.[2] The structural features at positions C-3, C-5, C-7, and C-15 of the lathyrane skeleton are critical for their cytotoxic potency and selectivity.[2]

The anti-cancer mechanism of these compounds is linked to their ability to disrupt the normal progression of the cell cycle. Studies have shown that certain lathyrane diterpenoids can cause an accumulation of cells in the G1 phase and early S phase of the cell cycle.[2] Furthermore, these compounds can interfere with the cellular cytoskeleton, inducing aggregation of actin filaments and partially disrupting the microtubule network.[2]

Reversal of Multidrug Resistance (MDR):

A significant pharmacological attribute of lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[1] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux anticancer drugs from the cell. Lathyrane diterpenoids have been shown to modulate the function of these transporters, thereby restoring the efficacy of conventional chemotherapeutic agents.[1][3]

Anti-Inflammatory Activity:

Select lathyrane diterpenoids have also been investigated for their anti-inflammatory potential.[1][4] The mechanisms underlying this activity are still under investigation but are thought to involve the modulation of inflammatory signaling pathways.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected lathyrane diterpenoids against various cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Euphorbia factor L2b | U937 | 0.87 | [5] |

| Jatropodagin A | Saos-2 | 8.08 | [1] |

| Jatropodagin A | MG63 | 14.64 | [1] |

| Euphorfischer A | C4-2B | 11.3 | [1] |

Experimental Protocols

This section details the methodologies employed in the pharmacological evaluation of lathyrane diterpenoids.

Isolation and Purification:

-

Extraction: The initial step involves the extraction of the plant material (e.g., seeds of Euphorbia lathyris) with a suitable solvent such as ethanol.[2]

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2]

-

Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography to isolate the individual lathyrane diterpenoids.[2]

Cytotoxicity Assays:

-

Sulforhodamine B (SRB) Assay: This colorimetric assay is a widely used method to determine cytotoxicity.[2]

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the lathyrane diterpenoids for a specified period (e.g., 48 or 72 hours).

-

After treatment, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

-

The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

-

Cell Cycle Analysis:

-

Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cells are treated with the test compound for a defined period.

-

The cells are then harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide.

-

The DNA content of the individual cells is then analyzed by flow cytometry. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action associated with lathyrane diterpenoids.

Caption: Proposed mechanism of cytotoxicity for lathyrane diterpenoids.

References

- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity Screening of Macrophylline: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, publicly available data on the in vitro toxicity of a compound specifically named "Macrophylline" is not available. The following technical guide provides a comprehensive framework and detailed methodologies for conducting an initial in vitro toxicity screening, which can be adapted for this compound or other novel compounds. The experimental designs and data presentation formats are based on established principles of in vitro toxicology.

Introduction

The preclinical safety assessment of a novel chemical entity is a critical step in the drug development pipeline. In vitro toxicity screening serves as a rapid and cost-effective first-pass evaluation to identify potential liabilities and guide further development. This document outlines a comprehensive strategy for the initial in vitro toxicity screening of the hypothetical compound, this compound. The proposed workflow encompasses a battery of assays to assess cytotoxicity, induction of apoptosis, and potential mechanisms of toxicity.

Experimental Protocols

Cell Lines and Culture Conditions

A panel of well-characterized human cell lines should be selected to represent diverse tissue origins and to identify potential organ-specific toxicity. Recommended cell lines include:

-

HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

-

HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

-

A549 (Human Lung Carcinoma): To investigate potential pulmonary toxicity.

-

SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

-

Seed and treat cells with this compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with selected concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Data Presentation

Quantitative data from the in vitro toxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound for 48 hours

| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

| HepG2 | 0.1 | 98.5 ± 4.2 | >100 |

| 1 | 95.1 ± 3.8 | ||

| 10 | 82.3 ± 5.1 | ||

| 50 | 48.7 ± 6.5 | 51.2 | |

| 100 | 21.4 ± 3.9 | ||

| HEK293 | 0.1 | 99.2 ± 3.1 | >100 |

| 1 | 97.8 ± 2.9 | ||

| 10 | 89.5 ± 4.5 | ||

| 50 | 60.1 ± 5.8 | 65.8 | |

| 100 | 35.6 ± 4.7 |

Table 2: Cytotoxicity (LDH Release Assay) of HepG2 Cells Treated with this compound for 48 hours

| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |

| 0.1 | 2.1 ± 0.8 |

| 1 | 4.5 ± 1.2 |

| 10 | 15.8 ± 2.5 |

| 50 | 45.3 ± 4.1 |

| 100 | 78.9 ± 5.6 |

Table 3: Apoptosis Analysis (Annexin V/PI Staining) of HepG2 Cells Treated with this compound for 24 hours

| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| Vehicle Control | 96.2 ± 2.1 | 1.5 ± 0.4 | 1.1 ± 0.3 | 1.2 ± 0.5 |

| 25 | 85.4 ± 3.5 | 8.9 ± 1.2 | 2.5 ± 0.6 | 3.2 ± 0.9 |

| 50 | 60.1 ± 4.8 | 25.3 ± 2.9 | 10.2 ± 1.8 | 4.4 ± 1.1 |

| 100 | 22.7 ± 3.9 | 48.6 ± 4.2 | 22.1 ± 3.1 | 6.6 ± 1.5 |

Visualizations

Diagrams illustrating experimental workflows and potential signaling pathways provide a clear visual representation of the scientific process and underlying biological mechanisms.

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Macrophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophylline, a pyrrolizidine alkaloid, is a secondary metabolite found in a select number of plant species, most notably within the Alstonia genus of the Apocynaceae family. Traditionally, plants containing this compound have been utilized in various ethnobotanical applications, ranging from general tonics to treatments for a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a primary focus on Alstonia macrophylla. It delves into the available data on the distribution of this alkaloid within the plant, presents detailed hypothetical experimental protocols for its extraction, isolation, and quantification, and explores its potential pharmacological activities through a proposed signaling pathway. This document aims to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug development, facilitating further scientific inquiry into the therapeutic potential of this compound.

Ethnobotanical Significance of this compound-Containing Plants

The primary plant species known to contain this compound is Alstonia macrophylla, a tree native to Southeast Asia.[1] Traditional medicine systems in countries such as Thailand, Malaysia, and the Philippines have long incorporated various parts of this plant to address a range of health concerns.

Traditional Uses of Alstonia macrophylla

The ethnobotanical applications of Alstonia macrophylla are diverse, with different parts of the plant being used for specific purposes:

-

Bark: The bark is the most commonly cited part in traditional medicine. It has been used as a general tonic, an aphrodisiac, and for the treatment of fever (antipyretic), cholera, and dysentery. In the Philippines, a decoction of the bark is also used as a febrifuge and antiperiodic.[1]

-

Leaves: Decoctions of the leaves are traditionally used to treat stomachaches and skin diseases.[1] In some regions, crushed and heated leaves, mixed with coconut oil, are applied as a poultice for sprains, bruises, and dislocated joints.[1]

-

Roots: The roots of Alstonia macrophylla have been traditionally used to manage fever.[1]

It is important to note that in India, Alstonia macrophylla is sometimes used as a substitute for the medicinally important Alstonia scholaris in various herbal preparations.[2]

Quantitative Data on this compound Distribution

Currently, there is a significant gap in the scientific literature regarding the specific quantitative distribution of this compound in different parts of Alstonia macrophylla. While studies have confirmed its presence, precise concentration data remains largely unpublished. One study on the bark of Alstonia macrophylla reported a total alkaloid content of 0.99%, however, this figure is not specific to this compound.[1]

For the purpose of providing a comparative framework for future research, the following table presents a hypothetical distribution of this compound content in various parts of Alstonia macrophylla. These values are representative and should be validated by rigorous quantitative analysis.

| Plant Part | Hypothetical this compound Concentration (mg/g of dry weight) |

| Bark | 0.5 - 1.5 |

| Leaves | 0.2 - 0.8 |

| Roots | 0.1 - 0.5 |

| Stems | 0.1 - 0.3 |

Table 1: Hypothetical Quantitative Distribution of this compound in Alstonia macrophylla

Experimental Protocols

The following sections outline detailed, representative protocols for the extraction, isolation, purification, and quantification of this compound from plant material, as well as a general protocol for assessing its in vitro cytotoxicity.

Extraction, Isolation, and Purification of this compound

This protocol is adapted from general methods for alkaloid extraction from Alstonia macrophylla.

Objective: To extract, isolate, and purify this compound from the dried bark of Alstonia macrophylla.

Materials:

-

Dried and powdered bark of Alstonia macrophylla

-

Methanol (analytical grade)

-

Chloroform (analytical grade)

-

n-Hexane (analytical grade)

-

Ammonia solution (25%)

-

Sulfuric acid (2%)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered Alstonia macrophylla bark in 5 L of methanol for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 500 mL of 2% sulfuric acid and stir for 2 hours.

-

Filter the acidic solution to remove non-alkaloidal material.

-

Wash the filtrate with 3 x 200 mL of n-hexane to remove lipids and other non-polar compounds.

-

Basify the aqueous layer to pH 9-10 with ammonia solution.

-

Extract the alkaline solution with 5 x 300 mL of chloroform.

-

Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to yield the crude alkaloid fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column (5 cm diameter, 50 cm length) using a slurry of silica gel in chloroform.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of 20 mL and monitor them by TLC using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).

-

Combine fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent structural elucidation).

-

-

Purification:

-

Subject the combined fractions to further purification by preparative TLC or recrystallization to obtain pure this compound.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a plant extract.

Materials:

-

Purified this compound standard

-

Plant extract containing this compound

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound (1 mg/mL) in methanol.

-

Prepare a series of standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh 1 g of the dried plant extract and dissolve it in 10 mL of methanol.

-

Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

-

-

HPLC Analysis:

-

Set the HPLC conditions:

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). (e.g., start with 90% A, decrease to 10% A over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 220 nm.

-

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

-

Potential Signaling Pathways of this compound

The precise molecular targets and signaling pathways of this compound have not yet been elucidated. However, based on the known pharmacological activities of other pyrrolizidine alkaloids and the traditional uses of Alstonia macrophylla for inflammatory conditions, a hypothetical signaling pathway can be proposed. Many natural products with anti-inflammatory and cytotoxic properties are known to modulate the NF-κB signaling pathway.

Hypothetical Model: Inhibition of the NF-κB Signaling Pathway by this compound

In this model, this compound is proposed to exert its anti-inflammatory and potential anti-cancer effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In this proposed pathway:

-

An inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), binds to its receptor on the cell surface.

-

This binding activates the IKK (IκB kinase) complex.

-

The activated IKK complex phosphorylates IκB, which is an inhibitory protein bound to NF-κB in the cytoplasm.

-

Phosphorylated IκB is targeted for ubiquitination and subsequent degradation, releasing NF-κB.

-

The free NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as COX-2 and iNOS.

-

This compound is hypothesized to inhibit the activity of the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.

Conclusion and Future Directions

The ethnobotanical history of Alstonia macrophylla suggests a rich potential for the discovery of novel therapeutic agents, with this compound being a person of significant interest. While traditional knowledge provides a valuable starting point, rigorous scientific investigation is imperative to validate these uses and to understand the underlying mechanisms of action. This technical guide has synthesized the available information on this compound and provided a framework for future research.

Key areas for future investigation include:

-

Quantitative Analysis: There is a pressing need for studies that accurately quantify the concentration of this compound in different parts of Alstonia macrophylla and other potential plant sources.

-

Pharmacological Screening: A comprehensive pharmacological screening of purified this compound is required to elucidate its full spectrum of biological activities.

-

Mechanism of Action Studies: Detailed molecular and cellular studies are necessary to identify the specific protein targets and signaling pathways modulated by this compound.

-

Toxicological Evaluation: Thorough toxicological studies are essential to determine the safety profile of this compound for any potential therapeutic applications.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new drugs.

References

- 1. Batino / Alstonia macrophylla / DEVIL TREE / HARD ALSTONIA: Philippine Medicinal Herbs / Philippine Alternative Medicine [stuartxchange.org]

- 2. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Macrophylline: An Obscure Alkaloid with Undetermined Potential in Drug Discovery

Researchers, scientists, and drug development professionals exploring novel natural compounds for therapeutic applications will find that while macrophylline, a pyrrolizidine alkaloid, has been identified in certain plant species, its potential as a lead compound for drug discovery remains largely uninvestigated. A thorough review of scientific literature reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and overall pharmacological profile.

This compound is a known chemical entity, classified as a pyrrolizidine alkaloid. It has been isolated from plant sources such as Alstonia macrophylla and Rauwolfia caffra. Its chemical structure and basic identifiers are documented in chemical databases. However, beyond this foundational information, the scientific record is sparse, particularly in the context of its therapeutic potential.

The Current State of Knowledge